N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline
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Overview
Description
N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline is a chemical compound with the molecular formula C14H19NO3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a hydroxyl group at the 4-position of the dihydroisoquinoline ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline can be synthesized through several synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) at room temperature. The hydroxyl group at the 4-position can be introduced through subsequent oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Dess-Martin periodinane.
Reduction: The compound can be reduced to remove the Boc protecting group, typically using acidic conditions such as trifluoroacetic acid (TFA).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Removal of the Boc protecting group to yield 4-hydroxy-3,4-dihydro-1H-isoquinoline.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline depends on its specific application. In general, the compound can interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. The Boc protecting group can be selectively removed under acidic conditions, allowing the compound to participate in further chemical reactions. The hydroxyl group at the 4-position can also serve as a site for further functionalization, enabling the synthesis of a wide range of derivatives.
Comparison with Similar Compounds
N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline can be compared with other similar compounds, such as:
N-Boc-6-hydroxy-3,4-dihydro-1H-isoquinoline: Similar structure but with the hydroxyl group at the 6-position.
N-Boc-4-hydroxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a fully saturated isoquinoline ring.
N-Boc-4-methoxy-3,4-dihydro-1H-isoquinoline: Similar structure but with a methoxy group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which allows for unique reactivity and applications in organic synthesis and scientific research.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-10-6-4-5-7-11(10)12(16)9-15/h4-7,12,16H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWSLYNGBGAZEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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